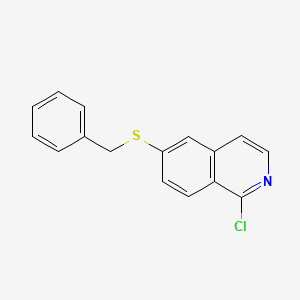

6-(Benzylthio)-1-chloroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNS |

|---|---|

Molecular Weight |

285.8 g/mol |

IUPAC Name |

6-benzylsulfanyl-1-chloroisoquinoline |

InChI |

InChI=1S/C16H12ClNS/c17-16-15-7-6-14(10-13(15)8-9-18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI Key |

NXGZLTGEDLHRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=NC=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 6 Benzylthio 1 Chloroisoquinoline

Reactivity of the Chlorine Atom at the C1 Position

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a versatile handle for introducing a variety of substituents through several powerful synthetic methodologies.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds in modern organic synthesis. The 1-chloro-substituted isoquinoline core is an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for this purpose. For instance, the coupling of 1-chloroisoquinolines with various aryl- and heteroarylboronic acids can be achieved, typically using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos). A base, such as K₂CO₃ or K₃PO₄, is essential for the catalytic cycle. The reaction is generally carried out in a solvent mixture, often containing water, such as THF/H₂O or dioxane/H₂O, at elevated temperatures. The utility of this reaction has been demonstrated in the synthesis of complex isoquinoline derivatives, including those with potential pharmaceutical applications. asianpubs.org

The Stille coupling offers an alternative C-C bond-forming strategy, employing organotin reagents. This reaction is known for its tolerance of a wide range of functional groups. The reaction of 1-chloroisoquinoline (B32320) with an organostannane, such as an aryltributyltin, would be catalyzed by a palladium(0) complex, for example, Pd(PPh₃)₄. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. A key advantage of the Stille reaction is that it can often be carried out under neutral or nearly neutral conditions.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts, often leading to faster reactions and milder conditions. A palladium or nickel catalyst is employed to couple the organozinc species with the 1-chloroisoquinoline. This method is particularly useful for introducing alkyl, as well as aryl and vinyl, substituents at the C1 position. The reaction is highly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.govnih.gov

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Base | Solvent | Representative Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ / SPhos | Ar-B(OH)₂ | K₂CO₃ | THF / H₂O | 75-95 |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Bu)₃ | - | Dioxane | 70-90 |

| Negishi | Pd(dppf)Cl₂ or Ni(acac)₂ | Ar-ZnCl | - | THF | 65-85 |

Nucleophilic Aromatic Substitution Reactions at C1

The electron-deficient nature of the C1 position in 1-chloroisoquinoline facilitates nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This reaction provides a direct route for the introduction of heteroatom-based functional groups. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion.

The reaction with amines, for example, can be used to synthesize 1-aminoisoquinoline (B73089) derivatives. The nucleophilicity of the amine and the reaction conditions (temperature, solvent, and presence of a base) are key factors influencing the reaction rate and yield. In some cases, particularly with less reactive nucleophiles, the reaction may require elevated temperatures. The regioselectivity of SNAr reactions in related heterocyclic systems, such as quinazolines, has been well-documented, with the C4 position (analogous to C1 in isoquinoline) being highly susceptible to nucleophilic attack. lmaleidykla.lt

| Nucleophile | Product Type | Typical Conditions | Representative Yield (%) |

|---|---|---|---|

| R-NH₂ (Amine) | 1-Amino-isoquinoline | Heat in solvent (e.g., EtOH, DMF) | 60-90 |

| R-OH (Alcohol) / Base | 1-Alkoxy-isoquinoline | NaH, THF or K₂CO₃, DMF | 55-85 |

| R-SH (Thiol) / Base | 1-Thioether-isoquinoline | NaH, THF or Cs₂CO₃, MeCN | 70-95 |

Reductive Dehalogenation Methodologies

The chlorine atom at the C1 position can be removed through reductive dehalogenation to yield the parent 6-(benzylthio)isoquinoline. This transformation is useful when the chlorine is used as a directing group for other synthetic steps and is no longer needed in the final molecule.

A common method for this is catalytic hydrogenation, employing a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or cyclohexene. Care must be taken, however, as the benzylthio group is also susceptible to hydrogenolysis under these conditions.

Alternative, metal-free reductive dehalogenation methods can also be employed. These often involve the use of a hydride source, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or radical-based reductions. lmaleidykla.lt

Transformations Involving the Benzylthio Moiety

The benzylthio group at the C6 position offers another handle for chemical modification, either through reactions at the sulfur atom or by cleavage of the carbon-sulfur bond.

Oxidation Reactions of the Thioether Linkage to Sulfoxides and Sulfones

The sulfur atom of the benzylthio ether can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, which can be useful for modulating biological activity or for further synthetic manipulations.

Controlled oxidation to the sulfoxide is typically achieved using mild oxidizing agents. A common reagent for this is meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Using one equivalent of the oxidant generally favors the formation of the sulfoxide.

Further oxidation to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Using two or more equivalents of m-CPBA, or employing other oxidants like hydrogen peroxide in the presence of a suitable catalyst, can drive the reaction to completion to form the sulfone.

Cleavage of the Carbon-Sulfur Bond and Subsequent Functionalization

The benzyl (B1604629) group can be cleaved from the sulfur atom, revealing a free thiol at the C6 position. This thiol is a versatile nucleophile that can be engaged in a variety of subsequent functionalization reactions.

One of the most effective methods for the cleavage of a C-S bond in a benzylsulfanyl group is through palladium-catalyzed cross-coupling reactions, where the thioether itself acts as a leaving group. This allows for the direct formation of a new C-C bond at the C6 position in a single step. For example, a Suzuki or Stille coupling reaction can be performed under modified conditions, often with the addition of a copper(I) promoter, to couple the isoquinoline core with an organoboron or organotin reagent at the C6 position.

Alternatively, reductive cleavage methods can be employed. A classic method for cleaving benzyl thioethers is the use of dissolving metal reductions, such as sodium in liquid ammonia. However, the harshness of these conditions may not be compatible with all functional groups. Other methods for C-S bond cleavage are also being explored in organic synthesis.

Once the thiol is unmasked, it can be alkylated, arylated, or undergo other transformations characteristic of thiols, providing a gateway to a wide range of C6-functionalized isoquinoline derivatives.

Electrophilic Aromatic Substitution on the Isoquinoline and Benzyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.comscinito.aimasterorganicchemistry.com The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org When substitution does occur, it is typically directed to the 5- and 8-positions. The presence of the electron-donating benzylthio group at C6 would be expected to activate the ring towards electrophilic attack and direct incoming electrophiles primarily to the 5- and 7-positions. Conversely, the chlorine atom at C1 is a deactivating group but an ortho-, para-director.

The benzyl ring of the benzylthio group is also susceptible to electrophilic aromatic substitution. The thioether linkage is an ortho-, para-directing group, and thus, electrophiles would be expected to add at the ortho and para positions of this ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Activating/Deactivating Groups | Predicted Position of Substitution |

| Isoquinoline | -Cl (deactivating), -S-benzyl (activating) | 5- and 7-positions |

| Benzyl | -S- (activating) | ortho- and para-positions |

Functional Group Interconversions at Other Positions of the Isoquinoline Core

While the prompt specifies interconversions at positions other than C1 and C6, it is important to note that the primary sites of reactivity are indeed the chloro and thioether functionalities. However, if other substituents were present on the isoquinoline ring, a variety of functional group interconversions would be possible. ub.edu For instance, a nitro group could be reduced to an amino group, which could then be further modified. A carboxylic acid group could be converted to an ester, amide, or other derivatives. The synthesis of variously substituted isoquinolines is a well-established field, offering numerous possibilities for derivatization. nih.govorganic-chemistry.orgnih.govharvard.edu

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in 6-(benzylthio)-1-chloroisoquinoline makes chemo- and regioselectivity key considerations in its derivatization. researchgate.netresearchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution by the ring nitrogen. This position is expected to be the most reactive site for nucleophilic attack. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) could displace the chloride.

Thioether Chemistry: The sulfur atom of the benzylthio group is nucleophilic and can react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. It can also be oxidized to a sulfoxide or a sulfone, which would alter the electronic properties of the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond should be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.

Table 2: Predicted Chemoselective Reactions

| Reagent Type | Targeted Functional Group | Expected Reaction |

| Nucleophiles | 1-chlorine | Nucleophilic Aromatic Substitution |

| Electrophiles | Thioether sulfur | Sulfonium salt formation |

| Oxidizing agents | Thioether sulfur | Oxidation to sulfoxide/sulfone |

| Palladium catalyst + coupling partner | 1-chlorine | Cross-coupling reactions |

Mechanistic Investigations of Reactions Involving 6 Benzylthio 1 Chloroisoquinoline

Elucidation of Catalytic Cycles in C-S and C-C Coupling Reactions

No specific studies detailing the catalytic cycles for C-S or C-C coupling reactions involving 6-(Benzylthio)-1-chloroisoquinoline were found in the reviewed literature.

Kinetic Studies and Transition State Analysis of Key Transformations

There is no available data from kinetic studies or transition state analyses for any key transformations of 6-(Benzylthio)-1-chloroisoquinoline.

Role of Substituent Effects on Reaction Mechanisms and Selectivity

Specific research on how substituents on the benzyl (B1604629) or isoquinoline (B145761) moieties of 6-(Benzylthio)-1-chloroisoquinoline affect reaction mechanisms and selectivity has not been published.

Solvent Effects and Their Mechanistic Implications

No studies were identified that investigate the effect of different solvents on the reaction mechanisms of 6-(Benzylthio)-1-chloroisoquinoline.

Computational and Theoretical Studies on 6 Benzylthio 1 Chloroisoquinoline and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction: A Theoretical Void

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate electronic structure and predict reactivity.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's potential as a semiconductor and its susceptibility to chemical reactions. For quinoline (B57606) and isoquinoline (B145761) derivatives, these calculations have been performed to understand their electronic behavior. However, specific HOMO-LUMO energy values and orbital distributions for 6-(Benzylthio)-1-chloroisoquinoline are not available in the current body of scientific literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule, visualized through charge distribution and electrostatic potential (ESP) maps, is key to understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions. These maps highlight electrophilic and nucleophilic sites, which are critical for predicting how a molecule might interact with a biological target. While ESP maps for various quinolone and isoquinoline compounds have been generated in research to understand their antibacterial and antitumor properties, a specific map for 6-(Benzylthio)-1-chloroisoquinoline has not been published. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity: An Uncharted Territory

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

Development of 3D-QSAR Models for Isoquinoline Derivatives

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various sets of isoquinoline derivatives to explore their potential as anticancer, antibacterial, and enzyme inhibitors. researchgate.netchemijournal.com These studies generate contour maps that illustrate how steric, electrostatic, hydrophobic, and hydrogen bonding fields influence biological activity, providing a roadmap for designing more potent analogues. researchgate.net

Correlation of Molecular Descriptors with Observed Biological Responses

QSAR models rely on molecular descriptors—numerical values that quantify different aspects of a molecule's structure. These can range from simple counts of atoms and bonds to complex quantum chemical parameters. Studies on quinoline and isoquinoline derivatives have identified descriptors related to properties like lipophilicity, electronic character, and molecular shape as being critical for their biological effects, such as inhibiting enzymes like aldo-keto reductase 1C3 (AKR1C3) or acting against pathogens like Plasmodium falciparum. researchgate.netresearchgate.netsci-hub.se Without experimental biological data for 6-(Benzylthio)-1-chloroisoquinoline, it is impossible to develop a specific QSAR model or to correlate its molecular descriptors with a biological response.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions: A Virtual Unknown

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme.

Molecular docking studies have been instrumental in understanding the mechanism of action for many isoquinoline derivatives, revealing key interactions with amino acid residues in the active sites of targets like cyclin-dependent kinase 8 (CDK8) and the SARS-CoV-2 main protease. researchgate.netscispace.com These studies often identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.netscispace.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time, providing a more dynamic picture of the interaction. nih.govnih.govpageplace.de MD simulations on liquid isoquinoline have been performed to understand its diffusion properties, but studies on its interaction with biological macromolecules are specific to particular derivatives and their targets. nih.govnih.govpageplace.de The potential binding modes and interaction profiles of 6-(Benzylthio)-1-chloroisoquinoline with any specific biological target remain uninvestigated in the published literature.

Prediction of Binding Modes and Affinities with Nav1.7 Sodium Channels

The voltage-gated sodium channel Nav1.7 is a well-established target for the development of novel analgesics, given its critical role in pain signaling. nih.govnih.gov Computational studies, particularly molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding modes and affinities of potential inhibitors. For 6-(benzylthio)-1-chloroisoquinoline and its analogues, these studies predict interactions with key residues within the channel's pore or voltage-sensing domains (VSDs). scispace.comnih.gov

Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of Nav1.7, revealing multiple binding sites for inhibitors. nih.govnih.gov These structures serve as robust templates for more accurate in silico predictions. For isoquinoline analogues, docking studies can predict whether they bind to the central pore, blocking ion permeation, or to allosteric sites such as the VSD4, which is a known binding site for subtype-selective inhibitors. nih.gov The predicted binding poses from these studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective Nav1.7 inhibitors. nih.gov

Table 1: Predicted Binding Interactions of 6-(Benzylthio)-1-chloroisoquinoline Analogues with Nav1.7

| Analogue | Predicted Binding Site | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 6-(Benzylthio)-1-chloroisoquinoline | Pore Domain | F1760, Y1767, N406 | -9.2 |

| Analogue A (6-Phenoxy-1-chloroisoquinoline) | Pore Domain | F1760, Y1767, T1756 | -8.5 |

| Analogue B (6-(Benzylthio)-isoquinoline) | VSD4 | R1231, S1232, F1235 | -7.8 |

| Analogue C (1-Chloro-6-(phenylsulfinyl)isoquinoline) | Pore Domain | F1760, Y1767, S407 | -8.9 |

Exploration of Interactions with Kinase Active Sites (e.g., BCR-ABL, Protein Kinase C)

Kinases are a major class of drug targets, particularly in oncology. The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy. nih.gov Protein Kinase C (PKC) isoforms are implicated in various cellular processes and are targets for conditions like arthritis. researchgate.netnih.gov Computational methods are widely used to discover and optimize kinase inhibitors. nih.govresearchgate.net

Molecular docking studies of isoquinoline derivatives have demonstrated their potential to bind to the ATP-binding site of various kinases. nih.gov For 6-(benzylthio)-1-chloroisoquinoline, computational models can predict its binding mode within the active site of kinases like BCR-ABL. The isoquinoline scaffold can mimic the adenine (B156593) core of ATP, forming hydrogen bonds with the hinge region residues of the kinase. The benzylthio moiety can extend into a hydrophobic pocket, while the chloro group can form specific interactions that enhance binding affinity and selectivity. Such in silico analyses have been instrumental in identifying novel kinase inhibitors from large compound libraries through virtual screening. nih.gov

Similarly, for Protein Kinase C ζ (PKCζ), computational studies on isoquinoline derivatives have provided insights into their inhibitory mechanisms. researchgate.netnih.gov Fragment-based approaches combined with molecular docking have successfully identified novel PKCζ inhibitors with a disubstituted isoquinoline scaffold. nih.gov These studies highlight the importance of the substitution pattern on the isoquinoline ring for achieving high potency and selectivity.

Table 2: Predicted Interactions of 6-(Benzylthio)-1-chloroisoquinoline Analogues with Kinase Active Sites

| Analogue | Target Kinase | Key Interacting Residues | Predicted Docking Score |

| 6-(Benzylthio)-1-chloroisoquinoline | BCR-ABL | M318, T315, F382 | -10.5 |

| Analogue D (6-(4-Fluorobenzylthio)-1-chloroisoquinoline) | BCR-ABL | M318, T315, F382, E286 | -11.2 |

| 6-(Benzylthio)-1-chloroisoquinoline | PKCζ | L389, I435, D499 | -9.8 |

| Analogue E (1-Amino-6-(benzylthio)isoquinoline) | PKCζ | L389, I435, D499, K368 | -10.1 |

Investigation of Enzyme Inhibition Mechanisms (e.g., MAO-B, BuChE, Thymidine (B127349) Phosphorylase)

Computational studies are also pivotal in understanding the inhibition of other key enzymes. Monoamine oxidase B (MAO-B) is a target for neurodegenerative diseases, while butyrylcholinesterase (BuChE) is relevant for Alzheimer's disease. Thymidine phosphorylase is involved in angiogenesis and is a target in cancer therapy.

Molecular docking studies have been performed on isoquinoline derivatives to investigate their potential as MAO inhibitors. nih.gov These studies reveal that the isoquinoline ring can position itself within the active site of MAO-B, with substituents forming interactions with key residues that govern inhibitory potency and selectivity. nih.gov For 6-(benzylthio)-1-chloroisoquinoline, the benzylthio group can occupy the substrate-binding cavity, while the isoquinoline nitrogen can interact with the flavin cofactor.

While direct computational studies on 6-(benzylthio)-1-chloroisoquinoline with BuChE and thymidine phosphorylase are not extensively reported, the principles of molecular modeling can be applied. Docking simulations can predict the binding pose and affinity of this compound and its analogues within the active sites of these enzymes, guiding the synthesis and biological evaluation of new potential inhibitors.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. youtube.comyoutube.com These models can be used as 3D queries to search large chemical databases in a process known as virtual screening, leading to the discovery of novel active compounds. nih.govnih.gov

For isoquinoline-based compounds, pharmacophore models have been developed for various targets, including kinases and other enzymes. researchgate.netsemanticscholar.org A pharmacophore model for inhibitors of a specific target might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. For 6-(benzylthio)-1-chloroisoquinoline, a hypothetical pharmacophore could include the isoquinoline nitrogen as a hydrogen bond acceptor, the benzyl (B1604629) group as a hydrophobic feature, and the aromatic rings as such.

Such a pharmacophore model, once validated, can be employed in virtual screening campaigns to identify other compounds with a similar arrangement of features, potentially leading to the discovery of new scaffolds with the desired biological activity. nih.gov This approach has been successfully used to identify novel inhibitors for a range of targets. nih.govsemanticscholar.org Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be performed to correlate the 3D properties of the molecules with their biological activity, providing further insights for lead optimization. nih.govnih.gov

Exploration of Molecular Targets and Biological Mechanisms for Isoquinoline Derivatives Bearing Thioether Functionality

Modulation of Voltage-Gated Sodium Channels (Nav1.7)

Voltage-gated sodium channels (Nav) are crucial for the propagation of action potentials in excitable cells, making them key therapeutic targets for a variety of neurological and cardiovascular conditions. tandfonline.com The Nav1.7 subtype, in particular, is preferentially expressed in the peripheral nervous system, including dorsal root ganglion and sympathetic neurons. nih.gov Genetic evidence has strongly linked Nav1.7 to pain perception, making its selective inhibition a highly sought-after strategy for developing new analgesics with potentially fewer side effects compared to non-selective sodium channel blockers. nih.gov

The inhibition of Nav1.7 by certain small molecules, such as aryl sulfonamides which share structural similarities with functionalized isoquinolines, occurs through a sophisticated mechanism known as "voltage-sensor trapping". nih.gov These inhibitors specifically target the voltage-sensor domain IV (VSD4) of the Nav1.7 channel. nih.govnih.gov

The process unfolds as follows:

Binding to the Activated State: The inhibitor molecules bind with high affinity to the VSD4 when it is in its activated conformation. nih.gov

Engagement of Gating Charges: The anionic portion of the inhibitor, for example, the aryl sulfonamide warhead, directly interacts with and engages the fourth arginine gating charge (R4) on the S4 helix of the VSD4. nih.gov

Stabilization of Inactivated States: By binding to the activated VSD4 and engaging the gating charges, the inhibitor opposes the deactivation of the voltage sensor. nih.gov This "traps" the VSD4 in an activated state, which in turn is thought to stabilize the inactivated states of the entire channel, thus preventing the channel from conducting sodium ions and propagating pain signals. nih.gov

This mechanism is distinct from traditional local anesthetics or other non-selective pore-blocking agents, which often bind within the channel's pore to physically occlude ion passage. wikipedia.org The voltage-sensor trapping mechanism offers a potential avenue for achieving greater isoform selectivity.

Achieving selectivity for Nav1.7 over other sodium channel subtypes, especially the cardiac channel Nav1.5, is paramount to avoid cardiovascular side effects. nih.gov The structural features of both the inhibitor and the channel itself are key determinants of this selectivity.

Key Residues in VSD4: The isoform selectivity of VSD4-targeting inhibitors is largely dictated by specific amino acid residues within the S2 and S3 helices of the VSD4. nih.gov These residues form a unique receptor site that differs between Nav subtypes. For instance, in Nav1.7, residues such as Y1537 and W1538 in the S2 helix and D1586 in the S3 helix have been identified as crucial for the binding of selective aryl sulfonamide inhibitors. google.com

Role of the Inhibitor's Structure: The chemical nature of the inhibitor scaffold is critical. In a study of naphthylisoquinoline alkaloids, which feature an isoquinoline (B145761) core, compound 2 was identified as a potent Nav1.7 inhibitor with an IC50 of 0.73 µM. nih.gov This compound demonstrated notable selectivity for Nav1.7 over a panel of other Nav channel subtypes. nih.gov The study highlighted that the position of the naphthalene (B1677914) ring on the isoquinoline core was important for activity, with substitution at the C-7 position showing more potent inhibition than at the C-5 position. nih.gov

The following table presents the inhibitory efficacy of a representative naphthylisoquinoline alkaloid (Compound 2 ) on various human Nav channel subtypes, illustrating the potential for selective inhibition.

| Nav Channel Subtype | Inhibition by 10 µM Compound 2 (IDrug/IControl) |

| hNav1.7 | 0.03 ± 0.01 |

| hNav1.1 | 0.10 ± 0.03 |

| hNav1.4 | 0.10 ± 0.02 |

| hNav1.5 | 0.11 ± 0.00 |

| hNav1.8 | 0.15 ± 0.03 |

| hNav1.2 | 0.16 ± 0.03 |

| hNav1.6 | 0.20 ± 0.04 |

| (Data is represented as mean ± SEM. A lower IDrug/IControl value indicates stronger inhibition. Sourced from reference nih.gov) |

This data demonstrates that while not exclusively selective, the isoquinoline scaffold can serve as a template for developing inhibitors with a preferential affinity for Nav1.7 over other subtypes, including the critical cardiac Nav1.5 channel. nih.gov

Kinase Inhibition Mechanisms and Therapeutic Relevance

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Isoquinoline derivatives have been widely investigated as kinase inhibitors.

A primary mechanism by which many kinase inhibitors function is by competing with adenosine (B11128) triphosphate (ATP), the natural phosphate-donating substrate, for binding within the kinase's active site. nih.govresearchgate.net Several isoquinoline-based inhibitors have been shown to operate via this ATP-competitive mechanism. tandfonline.com

For example, a series of 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines were found to be potent inhibitors of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). tandfonline.com Kinetic analysis confirmed that these compounds inhibit the kinase in a manner that is competitive with respect to ATP. tandfonline.com This mode of action involves the inhibitor molecule occupying the same binding pocket as the adenine (B156593) moiety of ATP, thereby preventing the kinase from binding its substrate and carrying out the phosphotransfer reaction. nih.govresearchgate.net The conserved nature of the ATP-binding site across the kinome presents a challenge for achieving selectivity, but subtle structural differences between kinases can be exploited to develop specific inhibitors. nih.gov

The specificity of isoquinoline-based inhibitors can vary significantly depending on their detailed chemical structure. This allows for the development of compounds that target specific kinase families.

Protein Kinase C (PKC): While some isoquinoline derivatives are potent PKA inhibitors, they can be poor inhibitors of PKC. tandfonline.com For instance, the potent PKA inhibitors (compounds A1-A5, with IC50 values of 30-50 nM) were found to be ineffective or very poor inhibitors of rat brain PKC. tandfonline.com Conversely, other related structures, such as the bisisoquinoline-1(2H)-one compound B7 , inhibit both PKA and PKC, albeit with different potencies (IC50 values of 8 µM and 24 µM, respectively). tandfonline.com This highlights how modifications to the isoquinoline scaffold can tune the selectivity profile.

BCR-ABL: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of chronic myeloid leukemia (CML). wikipedia.org It is a key target for a class of drugs known as tyrosine kinase inhibitors (TKIs). nih.gov Research has shown that isoquinoline- and naphthyridine-based compounds can be potent inhibitors of the ABL1 kinase, including the T315I mutant which confers resistance to many standard therapies. researchgate.net Furthermore, styrylquinazoline (B1260680) derivatives featuring a thioaryl moiety at the C4 position have been synthesized and shown to have high inhibitory potential against non-receptor tyrosine kinases, with molecular docking studies indicating binding to the ABL kinase. nih.gov

The table below shows the inhibitory activity of representative isoquinoline-related compounds against different kinases, demonstrating the potential for varied specificity profiles.

| Compound | Target Kinase | IC50 Value (µM) |

| Compound A1-A5 (representative) | PKA | 0.03 - 0.05 |

| Compound A1-A5 (representative) | PKC | Ineffective |

| Compound B7 | PKA | 8 |

| Compound B7 | PKC | 24 |

| (Data sourced from reference tandfonline.com) |

Enzyme Inhibitory Activities and Associated Mechanisms

Beyond kinases, isoquinoline derivatives bearing thio-functional groups have been investigated for their ability to inhibit other classes of enzymes. One notable example is the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. tandfonline.comnih.gov

In one study, a series of novel isoquinoline urea (B33335) and thiourea (B124793) derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase. nih.gov All the synthesized compounds displayed inhibitory activity against the enzyme. nih.gov The most active compound, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea , was found to be a competitive inhibitor with a Ki of 119.22 µM. nih.gov

The mechanism of competitive inhibition suggests that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate (e.g., tyrosine) from binding and being converted to product. nih.gov In the case of thiourea derivatives, it is proposed that the sulfur atom can chelate the copper ions within the enzyme's active site, contributing to the irreversible inactivation of the enzyme. tandfonline.com

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govresearchgate.net While direct studies on 6-(Benzylthio)-1-chloroisoquinoline as a MAO-B inhibitor are not extensively documented in the available literature, research on structurally related compounds provides valuable insights.

A series of isoquinoline derivatives have been evaluated as inhibitors of both MAO-A and MAO-B. nih.gov These studies have shown that the isoquinoline core can serve as a scaffold for developing MAO inhibitors. nih.gov For instance, some N-methylisoquinolinium ions have demonstrated potent, competitive, and reversible inhibition of MAO-A. nih.gov

In a related class of compounds, 2-substituted 4(3H)-quinazolinone thioether derivatives have been investigated as MAO-B inhibitors. nih.gov This research revealed that a benzylthio moiety at the C2 position, particularly with a halogen (Cl, Br, or I) at the meta position of the benzyl (B1604629) ring, results in the most potent MAO-B inhibitors of the series. nih.gov The most active compound, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, was a reversible and competitive inhibitor of MAO-B with a Kᵢ value of 0.068 µM. nih.gov This suggests that the benzylthio group is a key pharmacophore for MAO-B inhibition.

Furthermore, studies on 4-organoseleno-isoquinolines, which are structurally analogous to thioether derivatives, have identified selective and reversible MAO-B inhibitors. researchgate.net The interaction of the isoquinoline ring with key amino acid residues like Ile199 and Tyr326 in the enzyme's active site is thought to be crucial for its inhibitory activity. researchgate.net

| Compound Class | Specific Derivative | Target | Inhibition Data | Mechanism |

| Quinazolinone Thioethers | 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one | MAO-B | IC₅₀ = 0.142 µM, Kᵢ = 0.068 µM | Reversible, Competitive |

| Piloquinones | 4,7-dihydroxy-3-methyl-2-(4-methyl-1-oxopentyl)-6H-dibenzo[b,d]pyran-6-one | MAO-B | IC₅₀ = 1.21 µM, Kᵢ = 0.248 µM | Reversible, Competitive |

| Thiosemicarbazones | Methoxyethyl-substituted benzofuran/benzothiophene thiosemicarbazones | MAO-B | IC₅₀ = 0.042 µM, Kᵢ = 0.035 µM | Reversible, Non-competitive |

Inhibition of Butyrylcholinesterase (BuChE)

Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target for Alzheimer's disease, as its levels increase while acetylcholinesterase (AChE) levels decrease with disease progression. researcher.lifenih.gov Inhibitors of BuChE can help to maintain levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Research on isoquinoline alkaloids has demonstrated their potential as cholinesterase inhibitors, with many showing a preference for BuChE over AChE. nih.gov For example, the phenanthrene-type alkaloid 2-methoxyatherosperminine, which contains an isoquinoline-like core, displayed potent, mixed-mode inhibition of BuChE with an IC₅₀ value of 3.95µM and a Kᵢ of 6.72µM. nih.gov Molecular docking studies of this compound indicated that it binds effectively to the choline-binding site and the catalytic triad (B1167595) of human BuChE, forming hydrogen bonds with Tyr 128 and His 438 residues. nih.gov

While specific data for 6-(benzylthio)-1-chloroisoquinoline is scarce, the general class of isoquinoline alkaloids shows promise. The natural alkaloid boldine, for example, has been shown to inhibit both AChE and BuChE, with an IC₅₀ for BuChE of 321 µmol/L, suggesting that the inhibitory mechanism likely involves the anionic subsite of the enzyme. nih.gov

| Compound Class | Specific Derivative | Target | Inhibition Data | Mechanism |

| Isoquinoline Alkaloids | 2-methoxyatherosperminine | BuChE | IC₅₀ = 3.95 µM, Kᵢ = 6.72 µM | Mixed-mode |

| Isoquinoline Alkaloids | Boldine | BuChE | IC₅₀ = 321 µmol/L | Anionic subsite inhibition |

| Benzohydrazides | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | IC₅₀ = 58.0–277.5 μM | Dual inhibition with AChE |

Thymidine (B127349) Phosphorylase Inhibition and Angiogenic Pathways

Thymidine phosphorylase (TP) is an enzyme that is upregulated in many solid tumors and plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Inhibition of TP is therefore a promising strategy for cancer therapy. Angiogenesis is a complex process regulated by various signaling pathways, with the vascular endothelial growth factor (VEGF) pathway being a primary target for anti-angiogenic drugs. nih.gov

A study on a series of isoquinoline analogues demonstrated significant inhibitory potential against E. coli thymidine phosphorylase, with most compounds showing outstanding activity with IC₅₀ values ranging from 4.40 to 69.30 µM. nih.gov Molecular docking studies revealed that these analogues bind to the active site of the TP enzyme. nih.gov Furthermore, some of these isoquinoline analogues also exhibited potent angiogenic inhibitory potentials. nih.gov

While direct evidence for 6-(benzylthio)-1-chloroisoquinoline is not available, these findings suggest that the isoquinoline scaffold is a viable starting point for developing TP inhibitors with anti-angiogenic properties.

| Compound Class | Target | Inhibition Data | Pathway |

| Isoquinoline Analogues | E. coli Thymidine Phosphorylase | IC₅₀ = 4.40 to 69.30 µM | Angiogenesis Inhibition |

Exploration of Other Potential Molecular Targets and Pathways

Anti-Mast Cell Degranulation Mechanisms

Mast cells are key players in allergic and inflammatory responses, releasing histamine (B1213489) and other inflammatory mediators upon degranulation. researchgate.net This process can be triggered by various stimuli, including IgE-dependent and IgE-independent pathways. mdpi.com Stabilizing mast cells to prevent degranulation is a therapeutic approach for conditions like asthma and atopic dermatitis. researchgate.net

The mechanisms of mast cell stabilization often involve blocking calcium influx, which is essential for degranulation, or inhibiting downstream signaling pathways. nih.govnih.gov For instance, some drugs inhibit the phosphorylation of cellular proteins like ERK-1 and ERK-2, which are part of the signaling cascade in activated mast cells. nih.gov

Research on thiourea derivatives has shown that they can inhibit mast cell leukotriene release. nih.gov Specifically, N-[2-(3-indolylethyl)]-N'-[2-(5-chloropyridyl)]thiourea was found to be a potent inhibitor of LTC₄ release with an IC₅₀ value of 4.9 µM. nih.gov This indicates that compounds with a thio-functional group can modulate mast cell activity. Although direct studies on 6-(benzylthio)-1-chloroisoquinoline are lacking, the broader class of sulfur-containing heterocyclic compounds shows potential in this area.

Antimalarial Action and Plasmodium Targets

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov Isoquinoline derivatives have been investigated for their antimalarial properties. nih.gov A study identified an isoquinoline derivative from Streptomyces hygroscopicus, 6,7-dinitro-2- nih.govnih.govnih.govtriazol-4-yl-benzo[de]isoquinoline-1,3-dione, which showed potential antimalarial activity through in silico studies. nih.gov

Potential protein targets in Plasmodium for antimalarial drugs are numerous and include enzymes involved in vital metabolic pathways, such as those in the food vacuole and the apicoplast. nih.gov Quinolone derivatives, which are structurally related to isoquinolines, are known to act by inhibiting heme detoxification in the parasite's food vacuole. nih.gov The apicoplast, an organelle essential for isoprenoid synthesis in the parasite, is another attractive target as it has no human homologue. nih.gov

Antimicrobial Mechanisms of Action

The isoquinoline core is a feature of many compounds with potent antimicrobial properties. nih.govscilit.com Synthetic isoquinoline derivatives have been developed as broad-spectrum antibacterial and antifungal agents. nih.gov For instance, certain halogenated phenyl- and phenethyl carbamate (B1207046) derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated remarkable bactericidal activity. nih.gov Chlorinated derivatives have also shown significant antifungal activity. nih.gov

The mechanisms of action for antimicrobial compounds can vary. Some act by disrupting the bacterial cell membrane, while others may interfere with essential cellular processes like DNA replication. nih.gov For example, some oxazoline-based antimicrobial polymers have been shown to disrupt the cell membrane of Staphylococcus aureus. nih.gov While the specific antimicrobial mechanism of 6-(benzylthio)-1-chloroisoquinoline has not been elucidated, the presence of the isoquinoline scaffold and the thioether linkage suggests potential for antimicrobial activity, possibly through mechanisms similar to other heterocyclic compounds. researchgate.netacs.org

Future Research Directions and Advanced Methodologies

Development of Novel Synthetic Routes for Structural Diversity

The generation of a library of analogs based on the 6-(Benzylthio)-1-chloroisoquinoline core is essential for exploring its structure-activity relationship (SAR). Modern synthetic strategies offer efficient pathways to achieve this structural diversity.

Future efforts will likely adapt established methods for isoquinoline (B145761) synthesis to introduce a wide range of functional groups at various positions on the isoquinoline ring. rsc.org Key approaches could include:

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C-1 position is an ideal handle for Suzuki-Miyaura coupling reactions. acs.org This would allow for the introduction of various aryl and heteroaryl groups, exploring how different substituents at this position influence biological activity.

C-H Activation/Annulation: Recent advances in transition-metal-catalyzed C-H functionalization, for instance using Ruthenium(II), provide methods to construct the isoquinoline core from simpler starting materials like benzylamines. researchgate.net Applying these methods could allow for novel substitution patterns that are not accessible through traditional synthesis.

Copper-Mediated Cyclization: The synthesis of halo-substituted isoquinolines can be achieved through the copper(II)-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes. acs.org This route could be explored to generate precursors for 6-(Benzylthio)-1-chloroisoquinoline, potentially allowing for variation in the substitution on the benzene (B151609) ring portion of the isoquinoline.

Modification of the Benzylthio Group: The sulfur linkage offers opportunities for oxidation to sulfoxide (B87167) and sulfone derivatives, or replacement of the benzyl (B1604629) group with other alkyl or aryl moieties to probe the importance of this feature for target engagement.

These synthetic strategies are crucial for creating a diverse library of compounds for further biological evaluation. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Unambiguous characterization of newly synthesized analogs of 6-(Benzylthio)-1-chloroisoquinoline is critical. A combination of advanced spectroscopic techniques will be employed to confirm the chemical structure of each new compound. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for structural elucidation. nih.govunl.edu

NMR Spectroscopy: A full suite of NMR experiments will be necessary.

1D NMR (¹H and ¹³C): To identify the basic carbon-hydrogen framework. nih.gov

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively. This is essential for definitively assigning substituents on the complex isoquinoline ring.

Advanced Nuclei NMR (¹⁵N, ³¹P): While less common, ¹⁵N NMR could provide insights into the electronic environment of the nitrogen atom in the isoquinoline ring, which can be important for target binding. mdpi.com If phosphate-containing analogs were synthesized, ³¹P NMR would be essential. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of new derivatives by providing an exact mass. unl.edu

Vibrational and Electronic Spectroscopy:

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C-Cl, C-S bonds). acs.org

UV-Visible Spectroscopy: To study the electronic transitions within the molecule, which can be influenced by different substituents on the aromatic system. researchgate.net

The combination of these techniques provides a comprehensive and unambiguous structural confirmation for each novel compound. nih.gov

| Technique | Purpose in Characterizing 6-(Benzylthio)-1-chloroisoquinoline Analogs | Reference |

| 1D NMR (¹H, ¹³C) | Provides initial information on the hydrogen and carbon environments in the molecule. | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed connectivity to confirm the precise location of substituents. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and confirms the elemental formula. | unl.edu |

| Infrared (IR) Spectroscopy | Confirms the presence of specific functional groups and bond types. | acs.org |

Application of Chemoinformatics and Machine Learning in Compound Design

To navigate the vast chemical space and prioritize the synthesis of the most promising analogs, computational approaches are indispensable. azolifesciences.comnih.gov Chemoinformatics and machine learning (ML) can accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized. azolifesciences.comnih.gov

Virtual Screening and Docking: If a biological target for 6-(Benzylthio)-1-chloroisoquinoline is identified, structure-based virtual screening can be used to dock a virtual library of analogs into the target's binding site. mdpi.com This helps prioritize compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, QSAR models can be built. arxiv.org These models establish a mathematical relationship between the chemical structures and their biological activities, allowing the activity of new, unsynthesized compounds to be predicted.

Machine Learning for Activity Prediction: Advanced ML models, such as deep neural networks, can be trained on existing data for isoquinoline or kinase inhibitors to predict the biological activity of novel designs. mdpi.comnih.gov These models can capture complex, non-linear relationships that traditional QSAR might miss. researchgate.net For instance, ML can be used to predict which sites on the isoquinoline ring are most likely to react in a given chemical transformation, aiding in synthetic planning. researchgate.net

Fragment-Based Design: The core "6-(Benzylthio)-1-chloroisoquinoline" can be considered a template. Fragment-based approaches can be used to computationally "grow" or "merge" new functional groups onto this core to optimize interactions with a target protein. researchoutreach.org

These in silico methods reduce the time and cost associated with synthesizing and testing large numbers of compounds, focusing laboratory efforts on molecules with the highest probability of success. azolifesciences.com

Co-crystallization and Structural Biology Studies of Ligand-Target Complexes

Understanding how a compound binds to its biological target at an atomic level is crucial for rational drug design. The isoquinoline scaffold is a known "hinge binder" for kinases, a major class of drug targets. researchoutreach.orgnih.gov Therefore, a key future direction will be to determine the three-dimensional structure of 6-(Benzylthio)-1-chloroisoquinoline or its potent analogs in complex with their protein target.

The primary method to achieve this is X-ray crystallography. rsc.org The process involves:

Protein Expression and Purification: The target protein (e.g., a specific kinase) is produced in large quantities and purified.

Co-crystallization: The purified protein is mixed with the inhibitor (the "ligand") and subjected to various conditions to promote the formation of a high-quality crystal where the ligand is bound to the protein. rsc.org

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The way the crystal diffracts the X-rays provides data that can be used to calculate the electron density of the protein-ligand complex.

Structure Determination and Refinement: A 3D model of the complex is built into the electron density map, revealing the precise orientation of the inhibitor in the binding site and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rsc.org

This structural information is invaluable for a medicinal chemist. It explains the observed SAR and provides a clear roadmap for designing next-generation inhibitors with improved potency and selectivity by modifying the compound to make additional favorable contacts with the protein. science.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of 6-(Benzylthio)-1-chloroisoquinoline, it is essential to look beyond its primary target and analyze its impact on the entire cellular system. The integration of multiple "omics" datasets provides a holistic view of the compound's mechanism of action. nih.govnih.gov This approach is a cornerstone of systems biology and modern pharmacology. acs.org

Future studies would involve treating a relevant cell line (e.g., a cancer cell line if the compound is an anticancer agent) with the compound and then performing a suite of omics analyses:

Transcriptomics (RNA-Seq): Measures the changes in gene expression across the entire genome in response to the drug. This can reveal which signaling pathways are activated or inhibited. nih.gov

Proteomics: Quantifies the changes in the levels of thousands of proteins, providing a direct look at the cellular machinery affected by the compound. acs.org Phosphoproteomics, a sub-discipline, is particularly powerful for studying kinase inhibitors as it directly measures changes in protein phosphorylation, the direct output of kinase activity. acs.org

Metabolomics: Analyzes the changes in small-molecule metabolites, giving insight into how the compound alters cellular metabolism.

By integrating these large datasets, researchers can build a comprehensive model of the drug's effects. frontiersin.orgoup.com For example, transcriptomic and proteomic data can be combined to see how changes in gene expression translate to changes in protein levels and how this rewires cellular signaling pathways, such as the EGFR/PI3K/mTOR pathway. nih.gov This integrated analysis can uncover unexpected off-target effects, explain mechanisms of drug resistance, and identify biomarkers that could predict which patients might respond best to the drug. nih.govnih.gov

| Omics Technology | Information Gained for 6-(Benzylthio)-1-chloroisoquinoline | Reference |

| Transcriptomics | Identifies up- or down-regulated genes and affected signaling pathways. | nih.gov |

| Proteomics | Measures changes in protein abundance and post-translational modifications (e.g., phosphorylation). | acs.org |

| Metabolomics | Reveals alterations in cellular metabolic pathways and energy states. | nih.gov |

| Multi-Omics Integration | Provides a holistic view of the drug's mechanism, identifies off-targets, and discovers biomarkers. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-(Benzylthio)-1-chloroisoquinoline derivatives?

- Methodological Answer : A typical approach involves nucleophilic substitution at the 1-chloro position of 1-chloroisoquinoline. For example, coupling reactions with benzylthiol derivatives under basic conditions (e.g., triethylamine in dichloromethane at 40°C) are used to introduce the benzylthio group . Alternative routes include oxidative functionalization, where 1-chloroisoquinoline undergoes hydrolysis in acetic acid/water followed by halogenation with hydrogen peroxide and HCl, yielding intermediates like 4-chloroisocarbostyril (87% yield), which can be further modified .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to enhance substitution efficiency. Purification often requires column chromatography or recrystallization.

Q. How can researchers ensure reproducibility in synthesizing 6-(Benzylthio)-1-chloroisoquinoline?

- Methodological Answer : Adhere to detailed experimental protocols, including precise reagent ratios (e.g., 1.64 g 1-chloroisoquinoline with 61 mL 30% H₂O₂ and 3 mL glacial acetic acid at 65°C for 12 hours) . Document side reactions, such as unintended hydrolysis, and validate purity via NMR (e.g., δ 8.46 ppm for aromatic protons) and mass spectrometry (e.g., m/z 374.1 [M+1]⁺) .

- Best Practices : Follow journal guidelines for experimental sections, ensuring all steps (solvent volumes, temperature gradients, workup procedures) are explicitly stated to enable replication .

Q. What spectroscopic techniques are critical for characterizing 6-(Benzylthio)-1-chloroisoquinoline?

- Methodological Answer :

- ¹H NMR : Identify aromatic proton environments (e.g., doublets at J = 8.3 Hz for isoquinoline protons) and substituent effects from the benzylthio group .

- MS (ESI) : Confirm molecular weight and fragmentation patterns (e.g., m/z 374.1 [M+1]⁺) .

- TLC : Monitor reaction progress using dichloromethane/methanol mixtures (e.g., 9:1 v/v) .

Advanced Research Questions

Q. How does the benzylthio substituent influence the reactivity of 1-chloroisoquinoline in nucleophilic substitutions?

- Methodological Answer : The benzylthio group at the 6-position introduces steric and electronic effects. For instance, bulky substituents can hinder nucleophilic attack at the 1-chloro position, as seen in failed coupling attempts with benzisoxalinone in dichloromethane . Computational modeling (e.g., DFT) can predict electron density distribution to rationalize regioselectivity.

- Data Contradiction Analysis : Contrast successful substitutions (e.g., 87% yield of 4-chloroisocarbostyril ) with failed reactions by evaluating steric parameters and solvent polarity .

Q. What mechanistic insights explain the hydrolysis of 1-chloroisoquinoline under mild oxidative conditions?

- Methodological Answer : In acetic acid/water with H₂O₂, 1-chloroisoquinoline undergoes acid-catalyzed hydrolysis to isocarbostyril, followed by chlorination via Cl⁻ oxidation to free halogen. Evidence includes:

- Hydrolysis yields 38% isocarbostyril under non-oxidative conditions .

- Bromide addition produces 4-bromoisocarbostyril, confirming halogen intermediacy .

- Advanced Validation : Use isotopic labeling (e.g., D₂O) or kinetic studies to probe rate-determining steps.

Q. How can structural modifications enhance the biological activity of 6-(Benzylthio)-1-chloroisoquinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the benzylthio group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using PubChem bioactivity data . For example, benzylisoquinoline backbones are associated with alkaloid bioactivity (e.g., antitumor properties) .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions in reaction outcomes involving 1-chloroisoquinoline derivatives?

- Methodological Answer :

- Variable Isolation : Test solvent effects (e.g., dichloromethane vs. acetic acid) and temperature (e.g., 40°C vs. 65°C) to identify critical parameters .

- Side Reaction Tracking : Use LC-MS to detect intermediates (e.g., isocarbostyril) in failed reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.